REACTION_CXSMILES
|
[CH2:1]([CH:8]1[CH2:16][CH2:15][CH2:14][C:13]2[NH:12][C:11]([C:17]([O:19]C)=[O:18])=[CH:10][C:9]1=2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+]>>[CH2:1]([CH:8]1[CH2:16][CH2:15][CH2:14][C:13]2[NH:12][C:11]([C:17]([OH:19])=[O:18])=[CH:10][C:9]1=2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C1C=2C=C(NC2CCC1)C(=O)OC
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum for about 12 h
|
Duration
|
12 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1C=2C=C(NC2CCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 mg | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |